molecular formula C11H11BrClNO B3168571 2-(4-Bromo-2-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole CAS No. 93105-89-6

2-(4-Bromo-2-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole

Cat. No. B3168571
CAS RN: 93105-89-6
M. Wt: 288.57 g/mol
InChI Key: JHKCBCJWKYVVPS-UHFFFAOYSA-N
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Description

The compound you mentioned contains a bromo-chlorophenyl group, which is a type of aromatic compound that contains both bromine and chlorine atoms . It also contains an oxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of a bromo-chlorophenyl compound would consist of a phenyl (benzene) ring with bromine and chlorine substituents . The oxazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements .


Chemical Reactions Analysis

The reactivity of such a compound would likely be influenced by the presence of the halogens and the oxazole ring. Halogens are often quite reactive, and the oxazole ring can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on the specific arrangement of its atoms and the nature of its chemical bonds .

Scientific Research Applications

Chlorophenols and Environmental Impact

Chlorophenols, including compounds like 2-chlorophenol and 4-chlorophenol, have been evaluated for their environmental impact, particularly in aquatic ecosystems. They generally exert moderate toxic effects on mammalian and aquatic life, with potential for considerable toxicity to fish upon long-term exposure. The persistence of these compounds in the environment can vary, becoming moderate to high depending on specific conditions, although bioaccumulation is expected to be low. This research highlights the importance of understanding the environmental fate and potential effects of chlorinated organic compounds, including those structurally related to the queried chemical (Krijgsheld & Gen, 1986).

Triazole Derivatives and Biological Activity

The chemistry of 1,2,4-triazole derivatives has been a focus due to their wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This indicates a promising direction for scientific research, including the potential for chemical modeling and synthesis of biologically active substances. The adaptability and reactivity of triazole derivatives suggest that related compounds, such as the one , may offer valuable insights into the development of new pharmaceuticals or agrochemicals (Ohloblina, 2022).

Environmental Fate and Toxicology of Herbicides

Research on the environmental fate, toxicology, and biodegradation of herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid), is relevant to understanding the impact of related chlorophenyl compounds. These studies focus on the distribution, persistence, and ecological effects of widely used herbicides, providing a framework for assessing the environmental and health risks of related chemicals. The information gained from such studies can inform the safe use, regulation, and remediation strategies for compounds with similar properties (Zuanazzi, Ghisi, & Oliveira, 2020).

Mechanism of Action

The mechanism of action would depend on the specific context in which the compound is used. For example, many halogenated compounds are used as pesticides, where they can act as neurotoxins .

Safety and Hazards

Like many chemical compounds, improper handling of a bromo-chlorophenyl oxazole could potentially pose risks. It’s important to use appropriate safety measures when handling such compounds .

Future Directions

The future directions for research and development involving bromo-chlorophenyl oxazoles would likely depend on their potential applications. These could include areas like medicine, agriculture, or materials science .

properties

IUPAC Name

2-(4-bromo-2-chlorophenyl)-4,4-dimethyl-5H-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO/c1-11(2)6-15-10(14-11)8-4-3-7(12)5-9(8)13/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKCBCJWKYVVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=C(C=C(C=C2)Br)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromo-2-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
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2-(4-Bromo-2-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
Reactant of Route 3
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2-(4-Bromo-2-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
Reactant of Route 4
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2-(4-Bromo-2-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
Reactant of Route 5
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2-(4-Bromo-2-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
Reactant of Route 6
Reactant of Route 6
2-(4-Bromo-2-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole

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